
1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorine atom at the 3rd position of the piperidine ring, along with tert-butyl and methyl ester groups at the 1st and 4th positions, respectively. The stereochemistry of the compound is defined by the (3S,4R) configuration, indicating the spatial arrangement of the substituents around the piperidine ring.
Méthodes De Préparation
The synthesis of 1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate involves several steps, including the formation of the piperidine ring, introduction of the fluorine atom, and esterification reactions. The synthetic route typically starts with the preparation of the piperidine ring through cyclization reactions. The fluorine atom is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The tert-butyl and methyl ester groups are then introduced through esterification reactions using tert-butyl alcohol and methanol, respectively, in the presence of acid catalysts.
Industrial production methods for this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a tool for studying the biological activity of piperidine derivatives, including their interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The ester groups contribute to the compound’s lipophilicity, facilitating its passage through biological membranes and enhancing its bioavailability.
Comparaison Avec Des Composés Similaires
1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate can be compared with other piperidine derivatives, such as:
1-O-tert-butyl 4-O-methyl (3S,4R)-3-chloropiperidine-1,4-dicarboxylate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
1-O-tert-butyl 4-O-methyl (3S,4R)-3-hydroxypiperidine-1,4-dicarboxylate: Contains a hydroxyl group instead of fluorine, affecting its chemical properties and interactions with molecular targets.
1-O-tert-butyl 4-O-methyl (3S,4R)-3-methylpiperidine-1,4-dicarboxylate: Features a methyl group at the 3rd position, resulting in distinct steric and electronic effects.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C12H20FNO4 |
|---|---|
Poids moléculaire |
261.29 g/mol |
Nom IUPAC |
1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-6-5-8(9(13)7-14)10(15)17-4/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1 |
Clé InChI |
YUFJCQYJBJXLJH-DTWKUNHWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)F)C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


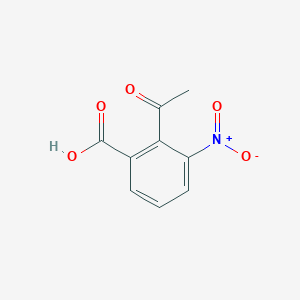
![3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid](/img/structure/B14008978.png)
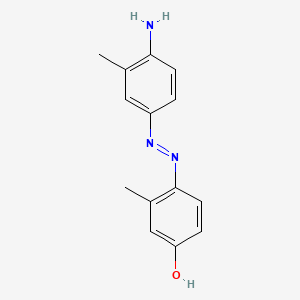
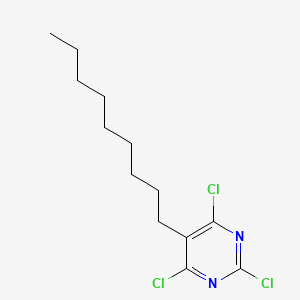

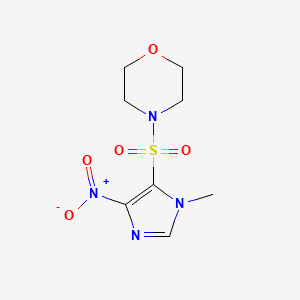
![3-[(4-Nitrophenyl)methyl]-1,4,7,10-tetraazacyclododecane-2,6-dione](/img/structure/B14009009.png)
![N-methyl-9-(methylcarbamoylamino)imidazo[4,5-f]quinoline-3-carboxamide](/img/structure/B14009017.png)
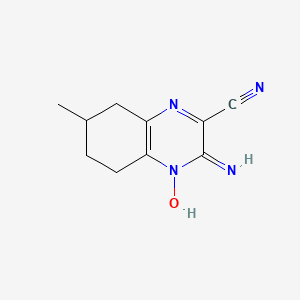
![2-[[4-[(Z)-[bis(trideuteriomethyl)hydrazinylidene]methyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide](/img/structure/B14009026.png)

![3-Amino-4-[(E)-benzylideneamino]-5-(methylsulfanyl)thiophene-2-carbonitrile](/img/structure/B14009031.png)
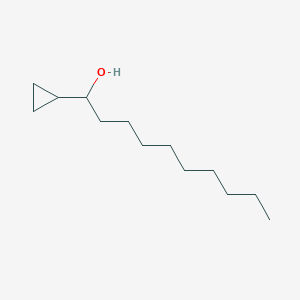
![Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B14009057.png)
